(2E)-4,4-diethoxy-1,1,1-trifluorobut-2-ene
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Overview
Description
(2E)-4,4-diethoxy-1,1,1-trifluorobut-2-ene is an organic compound characterized by the presence of trifluoromethyl and diethoxy groups attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4,4-diethoxy-1,1,1-trifluorobut-2-ene typically involves the reaction of 4,4-diethoxy-1,1,1-trifluorobut-2-yne with a suitable catalyst under controlled conditions. The reaction proceeds through a series of steps, including the formation of an intermediate, which is then converted to the desired product through isomerization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized equipment and techniques to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(2E)-4,4-diethoxy-1,1,1-trifluorobut-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl and diethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(2E)-4,4-diethoxy-1,1,1-trifluorobut-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (2E)-4,4-diethoxy-1,1,1-trifluorobut-2-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the diethoxy groups may influence its solubility and reactivity. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2E)-4,4-diethoxy-1,1,1-trifluorobut-2-yne: A precursor in the synthesis of (2E)-4,4-diethoxy-1,1,1-trifluorobut-2-ene.
4,4-diethoxy-1,1,1-trifluorobutane: A related compound with similar functional groups but different reactivity.
Uniqueness
This compound is unique due to its combination of trifluoromethyl and diethoxy groups, which confer distinct chemical properties. This makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and stability.
Properties
IUPAC Name |
(E)-4,4-diethoxy-1,1,1-trifluorobut-2-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3O2/c1-3-12-7(13-4-2)5-6-8(9,10)11/h5-7H,3-4H2,1-2H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDNOOLXDCTNTR-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C=CC(F)(F)F)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(/C=C/C(F)(F)F)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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